molecular formula C9H12O3 B14598375 1-Cyclopentene-1-propanoic acid, 5-oxo-, methyl ester CAS No. 58860-00-7

1-Cyclopentene-1-propanoic acid, 5-oxo-, methyl ester

Cat. No.: B14598375
CAS No.: 58860-00-7
M. Wt: 168.19 g/mol
InChI Key: DMXIKMKVKNFYNI-UHFFFAOYSA-N
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Description

1-Cyclopentene-1-propanoic acid, 5-oxo-, methyl ester is an organic compound with the molecular formula C₉H₁₂O₃. It is a derivative of cyclopentene and is characterized by the presence of a propanoic acid group and a methyl ester group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopentene-1-propanoic acid, 5-oxo-, methyl ester typically involves the reaction of cyclopentene with propanoic acid derivatives under specific conditions. One common method involves the esterification of 1-Cyclopentene-1-propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the methyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-Cyclopentene-1-propanoic acid, 5-oxo-, methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

1-Cyclopentene-1-propanoic acid, 5-oxo-, methyl ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Cyclopentene-1-propanoic acid, 5-oxo-, methyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then interact with enzymes or receptors. The cyclopentene ring may also participate in binding interactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-Cyclopentene-1-heptanoic acid, 5-oxo-, methyl ester
  • 1-Cyclopentene-1-carboxylic acid, methyl ester
  • 1-Cyclopentene-1-propanoic acid, 3-oxo-, ethyl ester

Uniqueness

1-Cyclopentene-1-propanoic acid, 5-oxo-, methyl ester is unique due to its specific combination of functional groups and the presence of the cyclopentene ring. This structural arrangement imparts distinct reactivity and potential biological activity compared to similar compounds.

Properties

CAS No.

58860-00-7

Molecular Formula

C9H12O3

Molecular Weight

168.19 g/mol

IUPAC Name

methyl 3-(5-oxocyclopenten-1-yl)propanoate

InChI

InChI=1S/C9H12O3/c1-12-9(11)6-5-7-3-2-4-8(7)10/h3H,2,4-6H2,1H3

InChI Key

DMXIKMKVKNFYNI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC1=CCCC1=O

Origin of Product

United States

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